![molecular formula C16H20N8O B2633448 1-ethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide CAS No. 2034276-00-9](/img/structure/B2633448.png)
1-ethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction. The first reaction involves the reaction between ethyl carbazate and 3-chloro-2-nitropyridine to produce 3-(ethylcarbamoyl)-2-nitropyridine. This is followed by a nucleophilic substitution reaction to produce the hydrazine intermediate.Molecular Structure Analysis
The density functional theory (DFT) is used to calculate the optimal structure of the title compound using the B3LYP correlation function with the 6-311G(2d,p) basis set . Furthermore, the crystal structure of the title compound is determined by the X-ray diffraction analysis, and its geometric data are very close to the DFT calculated results for the optimized structure .Chemical Reactions Analysis
The compound was synthesized through ring-opening, ring-closing, and substitution reactions . Its structure was characterized by 1H and 13C NMR, FTIR, and MS .Physical and Chemical Properties Analysis
The crystal of the compound has the triclinic space group (Pbar {1}), a = 6.8705 (4) Å, b = 11.1740 (6) Å, c = 12.9491 (8) Å, α = 110.458 (2)°, β = 93.923 (2)°, γ = 105.613 (2)°, V = 882.38 (9) Å 3, C19H19N5OS, MW = 365.45, Z = 2, calculated density ρ cal = 1.375 g/cm 3, μ = 0.202 mm –1 .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Various derivatives of pyrazole and triazolo compounds have been synthesized and characterized, showing potential in antimicrobial activity. Compounds incorporating pyrazole or triazolo moieties have been evaluated against organisms like E. coli, P. aeruginosa, S. aureus, and C. albicans, displaying notable antimicrobial effects (Hassan, 2013).
Insecticidal Properties
Derivatives of pyrazole and triazolo compounds have also been explored for their insecticidal properties. Studies have shown that these compounds can be effective against pests like the cotton leafworm, Spodoptera littoralis, indicating their potential in agricultural applications (Fadda et al., 2017).
Antifungal and Antibacterial Activity
The synthesis of novel heterocyclic compounds, specifically those containing pyrazole and triazolo frameworks, has been associated with significant antifungal and antibacterial activities. These compounds have been compared favorably against standard drugs like tetracycline and clotrimazole, suggesting their utility in treating various microbial infections (Abdelhamid et al., 2016).
Tuberculostatic Activity
Compounds containing the pyrazole and triazolo scaffold have been synthesized and evaluated for their tuberculostatic activity. Studies indicate that structural analogs of these compounds exhibit promising activity against tuberculosis, offering potential routes for the development of new antituberculous agents (Titova et al., 2019).
Antioxidant Activity
Research has also delved into the antioxidant properties of pyrazole and triazolo derivatives. Some newly synthesized compounds in this category have demonstrated remarkable antioxidant activity, comparable to that of ascorbic acid, highlighting their potential in oxidative stress-related therapies (Zaki et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-ethyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8O/c1-2-23-10-7-12(20-23)16(25)17-11-15-19-18-13-5-6-14(21-24(13)15)22-8-3-4-9-22/h5-7,10H,2-4,8-9,11H2,1H3,(H,17,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMBFGSBJFTLGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(phenylsulfanyl)-2H,3H,4H-1??-thieno[2,3-b]thiopyran-1,1-dione](/img/structure/B2633367.png)
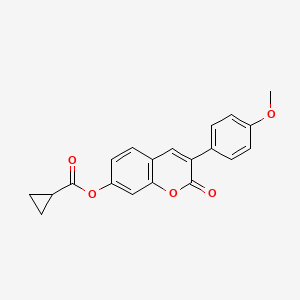
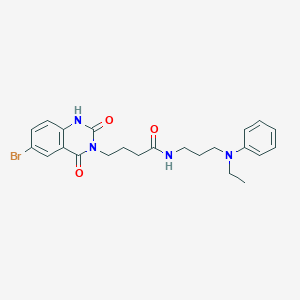
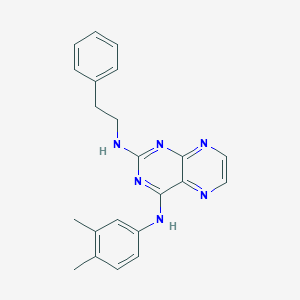
![N-(3-chloro-2-methylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide](/img/structure/B2633374.png)
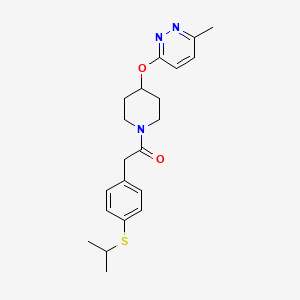
![2-[4-(Aminomethyl)triazol-1-yl]-N-(3,5-dichlorophenyl)acetamide;hydrochloride](/img/structure/B2633376.png)

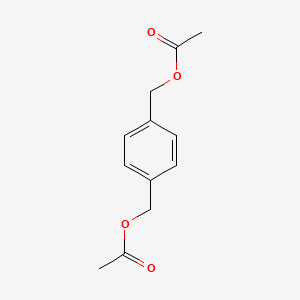
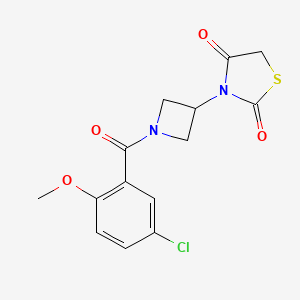
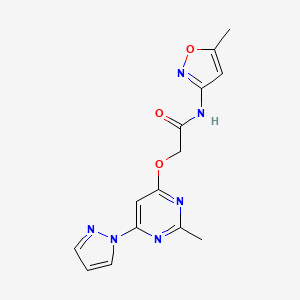
![(4-(benzo[d][1,3]dioxol-5-yl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2633383.png)
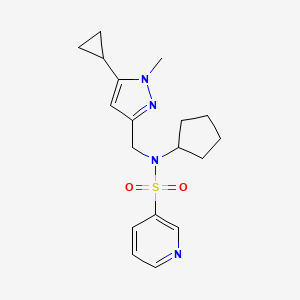
![1-(2-(dimethylamino)ethyl)-4-(2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one](/img/structure/B2633387.png)
